molecular formula C20H20ClFN4O4 B13818451 7-[(4aS,7aR)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl]-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride

7-[(4aS,7aR)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl]-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride

Cat. No.: B13818451
M. Wt: 434.8 g/mol
InChI Key: CQMSQUOHWYYEKM-IDVLALEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 7-[(4aS,7aR)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl]-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride is a synthetic derivative of quinolone antibiotics. This compound is known for its broad-spectrum antibacterial activity, particularly against Gram-positive and Gram-negative bacteria. It is commonly used in the treatment of various bacterial infections.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting from the preparation of the quinoline core. The key steps include:

    Cyclization: Formation of the quinoline core through cyclization reactions.

    Functionalization: Introduction of functional groups such as the cyano, fluoro, and carboxylic acid groups.

    Pyrrolo[3,4-b][1,4]oxazine Ring Formation: Construction of the pyrrolo[3,4-b][1,4]oxazine ring system through intramolecular cyclization.

    Final Coupling: Coupling of the pyrrolo[3,4-b][1,4]oxazine ring with the quinoline core.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch Reactors: Use of batch reactors for controlled synthesis.

    Purification: Purification steps such as crystallization and chromatography to isolate the final product.

    Quality Control: Rigorous quality control measures to ensure the compound meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: Oxidation of the quinoline core to introduce functional groups.

    Reduction: Reduction reactions to modify the oxidation state of specific atoms.

    Substitution: Nucleophilic and electrophilic substitution reactions to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.

    Substitution Reagents: Such as halogens and nucleophiles.

Major Products

The major products formed from these reactions include various derivatives of the original compound with modified functional groups, enhancing its antibacterial properties.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying quinolone derivatives and their reactivity.

    Biology: Investigated for its antibacterial activity and mechanism of action against various bacterial strains.

    Medicine: Used in the development of new antibiotics and treatment of bacterial infections.

    Industry: Employed in the synthesis of other pharmaceutical compounds and as a reference standard in analytical chemistry.

Mechanism of Action

The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in cell death. The molecular targets include the DNA gyrase and topoisomerase IV enzymes, and the pathways involved are related to DNA replication and repair mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action.

    Levofloxacin: A fluoroquinolone with broad-spectrum antibacterial activity.

    Moxifloxacin: A fourth-generation fluoroquinolone with enhanced activity against Gram-positive bacteria.

Uniqueness

The compound 7-[(4aS,7aR)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl]-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride is unique due to its specific structural features, such as the pyrrolo[3,4-b][1,4]oxazine ring system, which enhances its antibacterial activity and spectrum. This structural uniqueness contributes to its effectiveness against resistant bacterial strains.

Properties

Molecular Formula

C20H20ClFN4O4

Molecular Weight

434.8 g/mol

IUPAC Name

7-[(4aS,7aR)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl]-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C20H19FN4O4.ClH/c21-14-5-11-17(25(10-1-2-10)7-13(19(11)26)20(27)28)12(6-22)18(14)24-8-15-16(9-24)29-4-3-23-15;/h5,7,10,15-16,23H,1-4,8-9H2,(H,27,28);1H/t15-,16+;/m0./s1

InChI Key

CQMSQUOHWYYEKM-IDVLALEDSA-N

Isomeric SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)C#N)N4C[C@H]5[C@@H](C4)OCCN5)F)C(=O)O.Cl

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)C#N)N4CC5C(C4)OCCN5)F)C(=O)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.